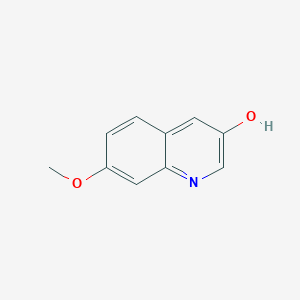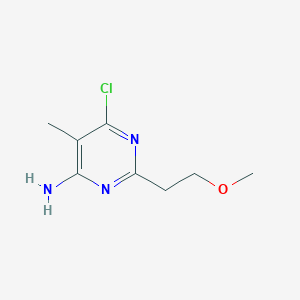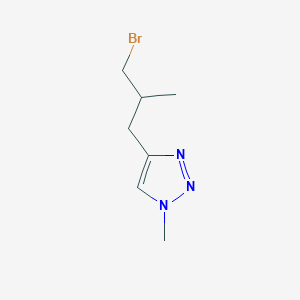
2-Ethyl-N,5-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-N,5-dimethylpyrimidin-4-amine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The molecular formula of this compound is C8H13N3, and it has a molecular weight of 151.21 g/mol .
準備方法
The synthesis of pyrimidine derivatives, including 2-Ethyl-N,5-dimethylpyrimidin-4-amine, typically involves the condensation of β-dicarbonyl compounds and amines . One common method is the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation, which yields the desired pyrimidine derivative in moderate yield . Industrial production methods may involve similar condensation reactions, optimized for large-scale synthesis.
化学反応の分析
2-Ethyl-N,5-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Ethyl-N,5-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Biology: Pyrimidine derivatives are key molecules in biological systems, including DNA and RNA.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
作用機序
The mechanism of action of 2-Ethyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other fungicides, making them effective in controlling various fungal diseases . The compound’s interaction with mitochondrial complex I disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately causing cell death.
類似化合物との比較
2-Ethyl-N,5-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
2,5-Dimethylpyrimidin-4-amine: This compound has a similar structure but lacks the ethyl group at the 2-position.
2-Amino-4,6-dimethylpyrimidine: This compound has amino groups at the 2-position and methyl groups at the 4- and 6-positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the methyl group at the 5-position can lead to different interactions with molecular targets compared to other similar compounds.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-ethyl-N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11) |
InChIキー |
KRQDBNMYILUNBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C(=N1)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


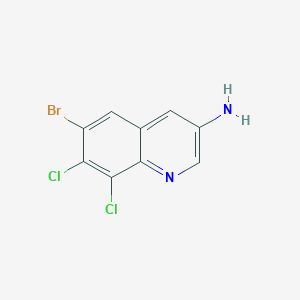
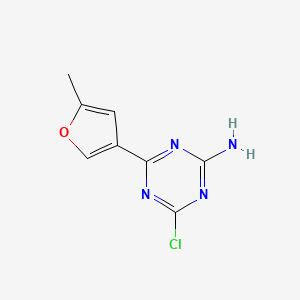

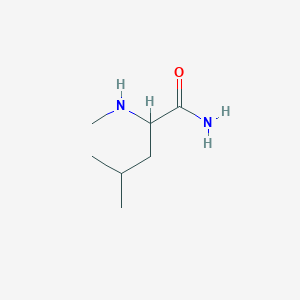

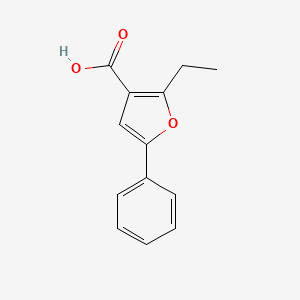

![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
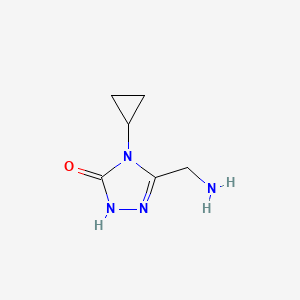
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
